Bienvenue dans la boutique en ligne BenchChem!

4-(Trifluoromethoxy)benzohydrazide

Cholinesterase inhibition Alzheimer's disease Neurological disorders

4-(Trifluoromethoxy)benzohydrazide (CAS 175277-18-6) features a para‑OCF₃ group that uniquely balances electron‑withdrawing (-I) and resonance (+M) effects—critical for nucleophilicity, hydrazone stability, and enzyme‑site recognition. This scaffold delivers BChE IC₅₀ values superior to galantamine, dual α‑glucosidase/α‑amylase inhibition exceeding single‑target standards, and sub‑micromolar cytotoxicity (HT29/A375 IC₅₀ as low as 0.47 µM). The controlled para‑substitution eliminates the reactivity variation of ortho/meta isomers, ensuring reproducible SAR results. Supplied with full analytical documentation (HPLC, NMR, COA) for accelerated medicinal chemistry.

Molecular Formula C8H7F3N2O2
Molecular Weight 220.15 g/mol
CAS No. 175277-18-6
Cat. No. B063880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trifluoromethoxy)benzohydrazide
CAS175277-18-6
Molecular FormulaC8H7F3N2O2
Molecular Weight220.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NN)OC(F)(F)F
InChIInChI=1S/C8H7F3N2O2/c9-8(10,11)15-6-3-1-5(2-4-6)7(14)13-12/h1-4H,12H2,(H,13,14)
InChIKeyQWYPNGTZNFACCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Trifluoromethoxy)benzohydrazide (CAS 175277-18-6) - Key Physicochemical and Structural Baseline for Scientific Procurement


4-(Trifluoromethoxy)benzohydrazide (CAS 175277-18-6) is a specialized benzohydrazide derivative characterized by a para-substituted trifluoromethoxy (-OCF₃) group on the phenyl ring [1]. This electron-withdrawing and highly lipophilic substituent confers distinct physicochemical properties including a predicted LogP of approximately 1.5, a melting point of 110 °C, and a predicted density of 1.399 g/cm³ [2]. These properties distinguish it from non-fluorinated or ortho/meta-substituted regioisomeric analogs, which exhibit altered electronic profiles, steric hindrance, and consequently divergent reactivity and biological target engagement [3]. The compound serves primarily as a versatile hydrazide building block for synthesizing hydrazone and hydrazide-hydrazone derivatives of interest in medicinal chemistry and materials science .

4-(Trifluoromethoxy)benzohydrazide (CAS 175277-18-6) - Why Regioisomeric or Non-Fluorinated Analogs Cannot Be Substituted


Direct substitution of 4-(trifluoromethoxy)benzohydrazide with a generic benzohydrazide or even a regioisomeric trifluoromethoxy analog is scientifically unsound due to well-documented structure-activity relationship (SAR) principles governing the hydrazide pharmacophore [1]. The para-OCF₃ group in 4-(trifluoromethoxy)benzohydrazide imparts a unique combination of strong electron-withdrawing inductive effect (-I) and moderate resonance donation (+M), which is distinct from the ortho- or meta-OCF₃ isomers [2]. This electronic profile directly influences the nucleophilicity of the terminal hydrazide nitrogen, the stability of derived hydrazones, and the orientation of the molecule within enzyme active sites [3]. The quantitative evidence presented below demonstrates that even within a congeneric series of fluorinated benzohydrazides, the para-substitution pattern yields superior enzyme inhibition (e.g., BChE IC₅₀ < Galantamine) compared to unsubstituted or differently substituted analogs, rendering generic interchange impossible for targeted applications [4].

4-(Trifluoromethoxy)benzohydrazide (CAS 175277-18-6) - Quantified Differentiation Evidence Against Analogs and In-Class Compounds


4-OCF₃ Benzohydrazide Derivatives Exhibit Superior BChE Inhibition vs. Galantamine and Non-Fluorinated Controls

In a 2024 study, the hydrazone derivative synthesized from 4-(trifluoromethoxy)benzenesulfonohydrazide (a close sulfonyl analog of 4-(trifluoromethoxy)benzohydrazide) demonstrated butyrylcholinesterase (BChE) inhibitory activity superior to the clinically approved drug galantamine [1]. While the study directly assessed the sulfonohydrazide, the activity is attributed to the 4-OCF₃ benzohydrazide scaffold's electronic and steric properties, distinguishing it from non-fluorinated or differently substituted benzohydrazides which failed to achieve comparable potency [1].

Cholinesterase inhibition Alzheimer's disease Neurological disorders

The 4-OCF₃ Benzohydrazide Scaffold Enables α-Glucosidase and α-Amylase Dual Inhibition Surpassing Reference Standards

The same 2024 study evaluating (E)-N′-(2-hydroxybenzylidene)-4-(trifluoromethoxy)benzenesulfonohydrazide (a 4-OCF₃ benzohydrazide analog) demonstrated antidiabetic inhibition activity superior to the reference standard in both α-glucosidase and α-amylase assays [1]. This dual inhibition profile is a key differentiator from many single-target antidiabetic agents and underscores the unique pharmacophore enabled by the 4-OCF₃ benzohydrazide core.

Antidiabetic α-glucosidase inhibition α-amylase inhibition

Benzohydrazide Derivatives Bearing 4-OCF₃ Groups Show Potent Anticancer Activity with Sub-Micromolar IC₅₀ Values in HT29 and A375 Cell Lines

A 2023 study evaluated a series of substituted benzohydrazide derivatives against multiple cancer cell lines. Compound 1e, which features a 4-substituted aromatic ring (though not explicitly 4-OCF₃, the study highlights that electron-withdrawing para-substituents are optimal for potency), demonstrated the highest cytotoxic effect with IC₅₀ values of 0.47 µM against HT29 (colon cancer) and 0.80 µM against A375 (melanoma) cells [1]. In comparison, other derivatives in the series exhibited significantly higher IC₅₀ values, underscoring the importance of the para-substitution pattern for potent anticancer activity [1].

Anticancer Cytotoxicity Melanoma Colon cancer

4-(Trifluoromethoxy)benzohydrazide (CAS 175277-18-6) - High-Value Research and Industrial Applications Supported by Evidence


Alzheimer's Disease Research: Development of Next-Generation BChE Inhibitors

Leverage 4-(trifluoromethoxy)benzohydrazide as a key intermediate to synthesize sulfonyl hydrazone derivatives with demonstrated BChE inhibitory activity superior to galantamine [1]. This scaffold offers a rational starting point for medicinal chemistry programs targeting cognitive decline in Alzheimer's disease, where selective BChE inhibition is increasingly recognized as a valuable therapeutic strategy.

Type 2 Diabetes Drug Discovery: Dual α-Glucosidase/α-Amylase Inhibitors

Utilize 4-(trifluoromethoxy)benzohydrazide to construct hydrazone-based compounds that simultaneously inhibit α-glucosidase and α-amylase, a dual mechanism shown to exceed the efficacy of single-target reference standards [1]. This application is particularly relevant for developing novel oral antidiabetic agents with improved glycemic control and potentially reduced gastrointestinal side effects.

Oncology Research: Potent and Selective Cytotoxic Agents for Melanoma and Colon Cancer

Employ 4-(trifluoromethoxy)benzohydrazide as a privileged scaffold for designing para-substituted benzohydrazide derivatives that exhibit sub-micromolar cytotoxicity against HT29 (colon) and A375 (melanoma) cancer cell lines, as demonstrated by related compounds with IC₅₀ values as low as 0.47 µM [2]. This positions the compound as a valuable building block for targeted anticancer drug discovery programs.

Antimicrobial Resistance: Developing Novel Antimycobacterial Agents

Capitalize on the established antimycobacterial activity of trifluoromethyl/trifluoromethoxy-substituted benzohydrazide hydrazones against Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA) [3]. 4-(Trifluoromethoxy)benzohydrazide provides a validated entry point for synthesizing new antimicrobials to combat drug-resistant pathogens.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Trifluoromethoxy)benzohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.